4-(Furan-2-YL)nicotinic acid

Descripción general

Descripción

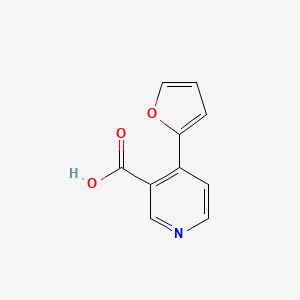

4-(Furan-2-YL)nicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring attached to a nicotinic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-YL)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid under microwave irradiation in the presence of palladium catalyst and potassium carbonate . Another method involves the Vilsmeier-Haack reaction, which uses furan and nicotinic acid derivatives under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Furan-2-YL)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The nitro group in the furan ring can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: this compound derivatives with amino groups.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Furan-2-YL)nicotinic acid has shown promise in the development of novel therapeutic agents. Its structural similarity to nicotinic acid allows it to interact with biological targets effectively.

Antiviral Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antiviral properties. For instance, studies have demonstrated that certain furan-containing compounds can inhibit HIV-1 replication by targeting the gp41 protein, crucial for viral fusion and entry into host cells . The incorporation of furan moieties enhances the binding affinity and selectivity of these compounds towards viral targets.

Antinociceptive and Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory and analgesic effects of furan derivatives. Specifically, compounds similar to this compound have been evaluated for their ability to reduce pain and inflammation in animal models . These findings suggest that such compounds could be developed into effective treatments for conditions like arthritis or neuropathic pain.

Anticancer Activity

The cytotoxic potential of this compound derivatives has been explored against various cancer cell lines. Some studies report enhanced cytotoxicity in breast cancer cells compared to standard chemotherapeutics like Doxorubicin, indicating a potential role in cancer therapy . The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth.

Materials Science

The unique photophysical properties of this compound make it a candidate for applications in materials science, particularly in the development of sensors and photovoltaic materials.

Fluorescent Sensors

Research has shown that furan derivatives can be utilized as fluorescent probes for detecting various analytes due to their sensitive emission properties. The ability to tune the fluorescence characteristics through structural modifications allows for the design of specific sensors for environmental monitoring or biomedical applications .

Photovoltaics

The incorporation of furan-containing compounds into organic photovoltaic cells has been investigated. Their favorable electronic properties can enhance charge transport and light absorption, leading to improved efficiency in solar energy conversion systems .

Analytical Chemistry

This compound is also relevant in analytical chemistry, particularly in developing methods for detecting and quantifying biomolecules.

Chromatographic Techniques

Due to its distinct chemical properties, this compound can serve as a standard or derivatizing agent in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). This application is crucial for analyzing complex biological samples where accurate quantification of metabolites is required .

Spectroscopic Analysis

The compound's unique spectral characteristics make it suitable for use in spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), aiding in the structural elucidation of other complex molecules .

Mecanismo De Acción

The mechanism of action of 4-(Furan-2-YL)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan ring and nicotinic acid moiety play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

Furan-2-carboxylic acid: Similar structure but lacks the nicotinic acid moiety.

Nicotinic acid: Similar structure but lacks the furan ring.

Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.

Uniqueness: 4-(Furan-2-YL)nicotinic acid is unique due to the presence of both the furan ring and nicotinic acid moiety, which confer distinct chemical and biological properties.

Actividad Biológica

4-(Furan-2-YL)nicotinic acid, a derivative of nicotinic acid, has garnered significant attention in recent years due to its potential biological activities. This compound is characterized by the presence of a furan ring attached to the nicotinic acid structure, which may enhance its pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 1261961-41-4

The compound consists of a furan ring (a five-membered aromatic ring containing oxygen) attached to the 4-position of nicotinic acid, which is known for its role in various biological processes.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, similar to other compounds in its class .

2. Anti-inflammatory Effects

In preclinical studies, this compound has demonstrated anti-inflammatory properties. It was shown to significantly reduce paw edema in carrageenan-induced inflammatory models in mice, indicating its potential as an anti-inflammatory agent. The results from these studies suggest that the compound may inhibit pro-inflammatory cytokines and mediators such as TNF-α and IL-1β .

Case Studies

Case Study 1: Neuropathic Pain Model

A study investigated the effects of this compound on neuropathic pain induced by oxaliplatin in mice. The compound was administered at varying doses (1, 3, and 10 mg/kg), and pain thresholds were assessed using the cold plate test. The findings indicated that higher doses significantly improved pain thresholds compared to control groups, suggesting analgesic properties mediated through nicotinic acetylcholine receptors (nAChRs) .

Case Study 2: Antinociceptive Activity

Another study focused on the antinociceptive effects of the compound in models of inflammatory pain. The results showed that systemic administration led to a significant reversal of mechanical allodynia and thermal hyperalgesia without causing motor impairment. This effect was linked to its action on α7 nAChRs, enhancing the overall efficacy in pain management .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with nAChRs: The compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which are involved in pain modulation and anti-inflammatory responses.

- Inhibition of Cytokine Production: It reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation .

Propiedades

IUPAC Name |

4-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSMEPBGTPOPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692400 | |

| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-41-4 | |

| Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.